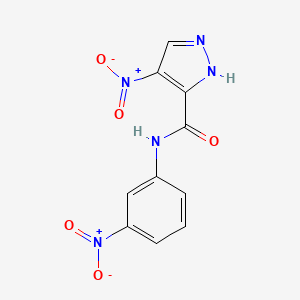
4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
The compound 4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide belongs to a class of chemicals known for their varied biological activities and chemical properties. This category includes pyrazole derivatives, which are known for their significance in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide, often involves multi-step chemical reactions starting from simple precursors. A typical synthesis approach may involve the reaction of nitrophenyl-based compounds with appropriate pyrazole scaffolds under controlled conditions to introduce the nitro and carboxamide functionalities (Ahsan et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives features a pyrazole core substituted with various functional groups, including nitro and carboxamide moieties. X-ray crystallography and spectroscopic methods, such as NMR and IR, are commonly used to determine the precise molecular geometry, confirming the planarity or three-dimensional conformation of the molecule and the nature of its substituents (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, influenced by their functional groups. The nitro group, for instance, can undergo reduction reactions, while the carboxamide group may participate in condensation reactions. The chemical reactivity is further explored through synthetic modifications, leading to a wide array of potential biological activities (Zhu et al., 2014).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are determined by the molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications. Pyrazole derivatives' physical properties are often characterized using techniques like differential scanning calorimetry (DSC) and single-crystal X-ray diffraction (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Evaluation
A novel series of pyrazole analogues, including structures related to 4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide, was synthesized and evaluated for their cytotoxicity against breast cancer cell lines. One particular compound showed promising results comparable to the standard drug adriamycin, indicating the potential of these compounds in cancer research (Ahsan et al., 2018).
Propiedades
IUPAC Name |
4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O5/c16-10(9-8(15(19)20)5-11-13-9)12-6-2-1-3-7(4-6)14(17)18/h1-5H,(H,11,13)(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFWGZZUWCCPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4623374.png)
![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)
![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)


![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)
![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623428.png)
![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)